2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid

Description

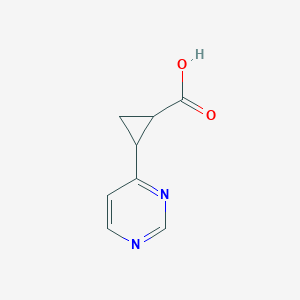

2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H8N2O2 It is characterized by a cyclopropane ring attached to a pyrimidine ring and a carboxylic acid group

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-pyrimidin-4-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)6-3-5(6)7-1-2-9-4-10-7/h1-2,4-6H,3H2,(H,11,12) |

InChI Key |

SORIOTNGJNPGGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=NC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a pyrimidine derivative followed by carboxylation. One common method involves the reaction of pyrimidine with a cyclopropane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve halogens, alkylating agents, or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce cyclopropanol derivatives .

Scientific Research Applications

2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

- 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid

Comparison: 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid is unique due to the position of the pyrimidine ring and the specific functional groups attached. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .

Biological Activity

2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of pyrimidine derivatives with cyclopropane carboxylic acids. Various methodologies have been reported, including:

- Refluxing pyrimidine derivatives with cyclopropane carboxylic acid in the presence of acid catalysts.

- Microwave-assisted synthesis , which enhances yield and reduces reaction time.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The compound's mechanism appears to involve:

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells, as evidenced by increased caspase activity.

- Cell cycle arrest : It has been shown to halt the cell cycle at the G1/S phase, preventing further proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| MCF7 | 15.3 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The compound's antimicrobial mechanism is thought to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways critical for tumor growth and survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound to mice bearing A549 tumors showed a significant reduction in tumor size after four weeks of treatment. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, this compound was tested against multidrug-resistant strains of bacteria. Results indicated a notable reduction in bacterial load in infected tissue samples after treatment with the compound compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.